molecular formula C17H20N2O4 B12080204 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde

1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde

Cat. No.: B12080204
M. Wt: 316.35 g/mol
InChI Key: XQKSKURDXRJMTL-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

    Introduction of the Methoxy-ethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl halide under basic conditions.

    Attachment of the Morpholine-4-carbonyl Group: This can be done through acylation reactions using morpholine-4-carbonyl chloride.

    Formylation at the 3-Position: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy-ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar compounds to 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde include other indole derivatives with different substituents. These compounds may have varying degrees of biological activity and chemical reactivity. Some examples include:

  • 1-(2-Hydroxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde
  • 1-(2-Methoxy-ethyl)-4-(piperidine-4-carbonyl)-1H-indole-3-carbaldehyde
  • 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-2-carbaldehyde

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

1-(2-methoxyethyl)-4-(morpholine-4-carbonyl)indole-3-carbaldehyde

InChI

InChI=1S/C17H20N2O4/c1-22-8-5-19-11-13(12-20)16-14(3-2-4-15(16)19)17(21)18-6-9-23-10-7-18/h2-4,11-12H,5-10H2,1H3

InChI Key

XQKSKURDXRJMTL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=C(C=CC=C21)C(=O)N3CCOCC3)C=O

Origin of Product

United States

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